molecular formula C16H23N5 B11243960 N-ethyl-1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclohexanamine

N-ethyl-1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclohexanamine

Cat. No.: B11243960
M. Wt: 285.39 g/mol
InChI Key: WUQRTNFIUUBMTC-UHFFFAOYSA-N
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Description

N-ETHYL-1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE is a complex organic compound with a unique structure that includes a cyclohexane ring, a tetrazole ring, and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ETHYL-1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE typically involves multiple steps One common method includes the formation of the tetrazole ring through a cycloaddition reaction between an azide and a nitrile The cyclohexane ring is then introduced through a series of substitution reactions

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

N-ETHYL-1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce amines.

Scientific Research Applications

N-ETHYL-1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-ETHYL-1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved are still under investigation, but it is believed to modulate signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-ETHYL-1-(3-METHOXYPHENYL)CYCLOHEXAN-1-AMINE: This compound has a similar structure but with a methoxy group instead of a methyl group.

    N-ETHYL-1-(3-CHLOROPHENYL)CYCLOHEXAN-1-AMINE: This variant includes a chlorine atom in place of the methyl group.

Uniqueness

N-ETHYL-1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H23N5

Molecular Weight

285.39 g/mol

IUPAC Name

N-ethyl-1-[1-(3-methylphenyl)tetrazol-5-yl]cyclohexan-1-amine

InChI

InChI=1S/C16H23N5/c1-3-17-16(10-5-4-6-11-16)15-18-19-20-21(15)14-9-7-8-13(2)12-14/h7-9,12,17H,3-6,10-11H2,1-2H3

InChI Key

WUQRTNFIUUBMTC-UHFFFAOYSA-N

Canonical SMILES

CCNC1(CCCCC1)C2=NN=NN2C3=CC=CC(=C3)C

Origin of Product

United States

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